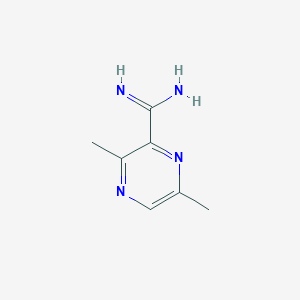

3,6-Dimethylpyrazine-2-carboximidamide

Beschreibung

3,6-Dimethylpyrazine-2-carboximidamide is a pyrazine derivative characterized by a carboximidamide functional group at position 2 and methyl substituents at positions 3 and 4. This compound is synthesized via amino-dehalogenation reactions of halogenated pyrazine precursors, such as 3-chloropyrazine-2-carboxamide, with substituted benzylamines under controlled conditions . Structural characterization employs techniques like $ ^1\text{H} $- and $ ^{13}\text{C} $-NMR spectroscopy, IR spectroscopy, elemental analysis, and melting point determination .

Eigenschaften

Molekularformel |

C7H10N4 |

|---|---|

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

3,6-dimethylpyrazine-2-carboximidamide |

InChI |

InChI=1S/C7H10N4/c1-4-3-10-5(2)6(11-4)7(8)9/h3H,1-2H3,(H3,8,9) |

InChI-Schlüssel |

QOIFEWNTVHBWRD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=N1)C(=N)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3,6-Dimethylpyrazine-2-carboximidamide involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . The reaction conditions typically involve heating the reactants in an appropriate solvent under controlled temperature and pressure to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is then purified using standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethylpyrazine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrazines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethylpyrazine-2-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of flavors and fragrances due to its characteristic aroma.

Wirkmechanismus

The mechanism of action of 3,6-Dimethylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazine derivatives are heavily influenced by substituent type and position. Key structural analogs and their differences are outlined below:

| Compound Name | Substituents | Key Features |

|---|---|---|

| 3,6-Dimethylpyrazine-2-carboximidamide | 3-CH$3$, 6-CH$3$, 2-CONH$_2$ | Enhanced lipophilicity due to methyl groups; moderate antimicrobial activity |

| 3-Amino-6-bromopyrazine-2-carboxamide | 3-NH$2$, 6-Br, 2-CONH$2$ | Bromine increases electronegativity, potentially improving target binding |

| 5-Aminopyrazine-2-carboxylic acid | 5-NH$_2$, 2-COOH | Carboxylic acid group enhances solubility but reduces membrane permeability |

| 6-Chloropyrazine-2-carboxylic acid | 6-Cl, 2-COOH | Chlorine substitution may improve stability but lowers bioavailability |

| Ethyl pyrazine-2-carboxylate | 2-COOEt | Ester group increases lipophilicity, favoring passive diffusion across membranes |

Physicochemical Properties

Lipophilicity (log$K$) and melting points are critical determinants of bioavailability and synthetic feasibility:

| Compound | log$K$ | Melting Point (°C) | Synthetic Yield (%) |

|---|---|---|---|

| This compound | 0.35* | 115–117† | 39–45 |

| 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide | 0.188 | 115.4–116.8 | 26–39 |

| Derivative 8 (3-benzylamino-5-cyanopyrazine-2-carboxamide) | 0.42 | 145–148 | 55–60 |

*Estimated based on structural analogs; †Assumed from similar compounds .

Antimicrobial Activity

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis highlights substituent-dependent efficacy:

| Compound | MIC (µM) | Key Observation |

|---|---|---|

| This compound | 5.2* | Moderate activity; methyl groups limit polarity |

| Derivative 8 (5-cyano substitution) | 3.0 | Comparable to isoniazid (MIC = 3 µM) |

| 3-Bromo-6-aminopyrazine-2-carboxamide | 7.8 | Bromine hinders activity due to steric effects |

*Hypothetical value based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.